Benzene, [1-(chloromethyl)propyl]-
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Overview
Description
Benzene, [1-(chloromethyl)propyl]-: is an organic compound with the molecular formula C10H13Cl. It is a derivative of benzene where a [1-(chloromethyl)propyl] group is attached to the benzene ring. This compound is part of a larger class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chloromethylation of Benzene: One common method involves the chloromethylation of benzene using chlorosulfonic acid and dimethoxymethane in the presence of a catalyst like zinc iodide (ZnI2).
Gas-Phase Photochemical Reaction: Another industrial method involves the gas-phase photochemical reaction of toluene with chlorine.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, [1-(chloromethyl)propyl]- can undergo nucleophilic substitution reactions.
Oxidation Reactions: This compound can be oxidized to form benzaldehyde or benzoic acid under specific conditions.
Reduction Reactions: It can be reduced to form the corresponding alkane derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Benzyl Alcohol: Formed from nucleophilic substitution.
Benzaldehyde and Benzoic Acid: Formed from oxidation reactions.
Propylbenzene: Formed from reduction reactions.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: It serves as a precursor in the synthesis of certain drugs and biologically active molecules.
Industry:
Plasticizers and Perfumes: Used in the production of plasticizers and perfumes due to its aromatic properties.
Surfactants: Quaternary ammonium salts, which are used as surfactants, can be synthesized from this compound.
Mechanism of Action
Mechanism:
Free Radical Substitution: The compound undergoes free radical substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the ring.
Molecular Targets and Pathways:
Nucleophilic Sites: The chlorine atom in the [1-(chloromethyl)propyl] group acts as a leaving group, making the compound reactive towards nucleophiles.
Electrophilic Sites: The benzene ring can act as an electrophilic site, allowing for various substitution reactions.
Comparison with Similar Compounds
Chlorobenzene (C6H5Cl): A simple aromatic compound with a chlorine atom directly attached to the benzene ring.
Benzyl Chloride (C6H5CH2Cl): Similar to Benzene, [1-(chloromethyl)propyl]- but with a chloromethyl group directly attached to the benzene ring.
Methylbenzene (C6H5CH3):
Uniqueness:
Longer Alkyl Chain: The presence of a [1-(chloromethyl)propyl] group makes it unique compared to simpler derivatives like chlorobenzene and benzyl chloride.
Reactivity: The longer alkyl chain can influence the reactivity and physical properties of the compound, making it suitable for specific industrial applications.
Properties
CAS No. |
64343-08-4 |
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Molecular Formula |
C10H13Cl |
Molecular Weight |
168.66 g/mol |
IUPAC Name |
1-chlorobutan-2-ylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
InChI Key |
UQDKSKMEPAASFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCl)C1=CC=CC=C1 |
Origin of Product |
United States |
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